(2R,2'S,cis)-7-Hydroxy-saxagliptin (2R,2'S,cis)-7-Hydroxy-saxagliptin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202946
InChI:
SMILES:
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41

(2R,2'S,cis)-7-Hydroxy-saxagliptin

CAS No.:

Cat. No.: VC0202946

Molecular Formula: C₁₈H₂₅N₃O₃

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

(2R,2'S,cis)-7-Hydroxy-saxagliptin -

Specification

Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41

Introduction

Chemical Identity and Structure

(2R,2'S,cis)-7-Hydroxy-saxagliptin is a stereoisomer related to saxagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor. The compound has a molecular formula of C18H25N3O3 and a molecular weight of 331.4 g/mol . Its full chemical name is (1S,3R,5S)-2-((R)-2-amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, highlighting its complex stereochemistry . This compound is characterized by its unique stereochemical configuration, which distinguishes it from other saxagliptin derivatives and isomers.

The molecular structure features several key components:

  • A dihydroxyadamantane core structure

  • An azabicyclohexane unit with a carbonitrile group

  • Specific stereochemistry indicated by the (2R,2'S,cis) designation

  • Two hydroxyl groups positioned on the adamantane unit

The structural complexity of this molecule is significant for its biological activity and pharmacological interactions, particularly with the DPP-4 enzyme.

Relationship to Saxagliptin and Other Derivatives

(2R,2'S,cis)-7-Hydroxy-saxagliptin is classified as an impurity or metabolite of saxagliptin, which is a potent and selective reversible inhibitor of dipeptidyl peptidase-4 . Saxagliptin itself is an orally active, highly potent DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus at doses of 2.5 or 5 mg once daily . The primary metabolite of saxagliptin is 5-hydroxy saxagliptin, which retains about 50% of the parent compound's potency in inhibiting DPP-4 .

The following table presents a comparison of saxagliptin and its related compounds:

CompoundMolecular FormulaMolecular WeightStructure TypePrimary Role
SaxagliptinC18H25N3O2315.4Parent compoundDPP-4 inhibitor
Saxagliptin hydrateC18H27N3O3333.4Hydrated formDPP-4 inhibitor
5-Hydroxy saxagliptinC18H25N3O3331.4Major metaboliteActive metabolite (50% potency)
(2R,2'S,cis)-7-Hydroxy-saxagliptinC18H25N3O3331.4StereoisomerImpurity/Metabolite

Research has identified multiple stereoisomers of hydroxylated saxagliptin, each with distinct chemical and potentially different pharmacological properties. These include:

  • (2R,2'S,cis)-7-Hydroxy-saxagliptin (our subject compound)

  • (2S,2'R,cis)-7-Hydroxy-saxagliptin (CAS: 1795791-40-0)

  • (2R,2'R,cis)-7-Hydroxy-saxagliptin (CAS: 1310011-46-1)

  • (2R,2'S,trans)-7-Hydroxy-saxagliptin

  • (2S,2'R,trans)-7-Hydroxy-saxagliptin

Pharmacokinetic Properties

Based on the broader research on saxagliptin and its metabolites, we can infer certain pharmacokinetic properties of (2R,2'S,cis)-7-Hydroxy-saxagliptin. The parent compound saxagliptin demonstrates specific pharmacokinetic characteristics that may be partially shared by its derivatives.

Saxagliptin is rapidly absorbed after oral administration with a reported maximum plasma concentration time (Tmax) of approximately 0.11 hours and an absorption half-life of 0.07 hours in research models . The elimination half-life of saxagliptin is approximately 6.13 hours, while its major metabolite 5-hydroxy saxagliptin has a half-life ranging from 3.0 to 7.4 hours .

Research findings from a two-compartment pharmacokinetic model for saxagliptin reveal:

ParameterValueUnits
Absorption half-life0.07h
Distribution volume~20L/kg
Elimination half-life6.13h
Plasma exposure (AUC)3282.06ng*h/mL

While specific pharmacokinetic data for (2R,2'S,cis)-7-Hydroxy-saxagliptin is limited in the available research, its structural similarity to other hydroxylated saxagliptin compounds suggests it may follow similar metabolic pathways and demonstrate comparable pharmacokinetic parameters.

Pharmacodynamic Properties

The pharmacodynamic properties of (2R,2'S,cis)-7-Hydroxy-saxagliptin must be considered in relation to the known effects of saxagliptin and its primary metabolite. Saxagliptin functions by inhibiting DPP-4, the enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This inhibition increases intact plasma GLP-1 and GIP concentrations, which augments glucose-dependent insulin secretion.

Research on the parent saxagliptin demonstrates a sigmoidal Emax model for its concentration-effect relationship, with the following pharmacodynamic parameters:

ParameterUnitsMeanSDCV (%)
EC50ng/mL544.74374.2968.71
Gam (slope parameter)-1.381.0877.98
Emax (maximum effect)%71.4725.2135.27
Stdev0 (fitting residual error)-2.010.9547.57

The EC50 value (median effective concentration) for the primary metabolite 5-hydroxy saxagliptin has been determined to be approximately 46% of the parent compound's EC50, indicating that the metabolite has about half the inhibitory potency of saxagliptin itself . As (2R,2'S,cis)-7-Hydroxy-saxagliptin is a structurally related compound, it may exhibit similar, though likely different, pharmacodynamic properties due to its unique stereochemistry.

Research Applications and Significance

(2R,2'S,cis)-7-Hydroxy-saxagliptin has significant research value in pharmaceutical development, particularly in understanding saxagliptin metabolism, impurity profiling, and structure-activity relationships of DPP-4 inhibitors. Its research applications include:

Metabolic Pathway Investigations

Understanding the formation and properties of this compound contributes to elucidating the complete metabolic pathway of saxagliptin in the body. This knowledge is vital for predicting potential drug interactions and understanding the pharmacokinetic variability observed in clinical settings.

Structure-Activity Relationship Studies

The distinct stereochemistry of (2R,2'S,cis)-7-Hydroxy-saxagliptin makes it valuable for structure-activity relationship (SAR) studies of DPP-4 inhibitors. Comparing its activity with other saxagliptin isomers can provide insights into how specific stereochemical configurations influence binding affinity and inhibitory potency.

Analytical Methods and Characterization

The identification and quantification of (2R,2'S,cis)-7-Hydroxy-saxagliptin typically involve sophisticated analytical techniques. Based on methods used for similar compounds, the following analytical approaches are commonly employed:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) coupled with various detection methods are the primary techniques for identifying and quantifying this compound . A specific Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method has been established to reliably detect saxagliptin and its metabolites, including hydroxylated derivatives.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the stereochemical configuration and structure of (2R,2'S,cis)-7-Hydroxy-saxagliptin. Mass spectrometry provides additional structural information and confirms the molecular weight of 331.4 g/mol.

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